molecular formula C11H9FN2O2 B1452445 1-(2-Fluorobenzyl)-1,4-dihydropyrazine-2,3-dione CAS No. 1280865-93-1

1-(2-Fluorobenzyl)-1,4-dihydropyrazine-2,3-dione

Cat. No. B1452445
M. Wt: 220.2 g/mol
InChI Key: NVZPYMJXNHUYHU-UHFFFAOYSA-N
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Description

The closest compound I found is "1-(2-Fluorobenzyl)piperazine" . It’s a chemical compound with the molecular formula CHFN and has an average mass of 194.249 Da and a Monoisotopic mass of 194.121933 Da .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Pyrazine Chemistry : In a study on pyrazine chemistry, Blake, Porter, and Sammes (1972) explored the reactions of piperazine-2,5-diones, including the synthesis of dihydropyrazines through thermal eliminations. This research contributes to the foundational understanding of compounds like 1-(2-Fluorobenzyl)-1,4-dihydropyrazine-2,3-dione (Blake et al., 1972).

Biological Activity and Applications

  • Aldose Reductase Inhibitors : Negoro et al. (1998) synthesized a series of novel tetrahydropyrazine derivatives, showing potent aldose reductase inhibitory activity, indicating potential applications in diabetes management (Negoro et al., 1998).

  • Antiviral Applications : Singh and Tomassini (2001) conducted a study on the synthesis of flutimide analogues, which are fully substituted 1-hydroxy-3H-pyrazine-2,6-diones, showing selective inhibition of influenza virus A's endonuclease activity (Singh & Tomassini, 2001).

  • Neurodegenerative Disease Treatment : Brunschweiger et al. (2014) designed 8-Benzyl-substituted tetrahydropyrazino purinediones as potential multitarget drugs for neurodegenerative diseases. These compounds showed promise as adenosine receptor antagonists and monoamine oxidase inhibitors (Brunschweiger et al., 2014).

  • Actinobacterium Metabolites with Cytotoxic Activity : Sobolevskaya et al. (2008) isolated a new cyclic dipeptide, including a hexahydropyrrolo[1,2-a]pyrazine-1,4-dione derivative, from the actinobacterium Streptomyces sp. GW 33/1593, showing cytotoxic activity against sea urchin embryos (Sobolevskaya et al., 2008).

  • Cancer Treatment : De (2022) described the synthesis of new 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives, useful as KRAS covalent inhibitors for treating cancer and other diseases associated with KRAS activity (De, 2022).

properties

IUPAC Name

4-[(2-fluorophenyl)methyl]-1H-pyrazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c12-9-4-2-1-3-8(9)7-14-6-5-13-10(15)11(14)16/h1-6H,7H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZPYMJXNHUYHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CNC(=O)C2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorobenzyl)-1,4-dihydropyrazine-2,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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